
2-Nitroresorcinol
Overview
Description
2-Nitroresorcinol (C₆H₅NO₄; molecular weight: 155.11 g/mol) is a nitroaromatic compound derived from resorcinol (1,3-dihydroxybenzene) through nitration at the 2-position. It is synthesized by reacting resorcinol with a mixture of concentrated sulfuric and nitric acids, yielding a pale-yellow crystalline solid with a melting point of 81–83°C . Its structure features two hydroxyl groups at the 1- and 3-positions and a nitro group at the 2-position, enabling intramolecular hydrogen bonding between the hydroxyl and nitro groups .
The compound crystallizes in the triclinic system (space group Pī) with unit cell parameters a = 7.083 Å, b = 7.696 Å, c = 6.607 Å, and angles α = 74.61°, β = 77.81°, γ = 68.64° . Intramolecular hydrogen bonds (O–H···O–N) stabilize the planar molecular geometry, while π-π stacking interactions between aromatic rings facilitate head-to-tail molecular packing .
This compound is utilized in diverse applications, including:
- Enzyme Inhibition: Acts as a competitive inhibitor of γ-resorcylate decarboxylase (γ-RSD) in Polaromonas sp. JS666, with an apparent inhibition constant (Ki<sup>app</sup>) of 96 ± 8 μM .
- Materials Science: Serves as a precursor for nitrogen-rich polymers (e.g., cross-linked polytriazinylethers) via reactions with trichlorotriazine .
- Cocrystal Engineering: Forms quaternary molecular solids with tetramethylpyrazine (TMP) and other coformers for structural studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-nitroresorcinol involves the nitration of resorcinol. The process typically includes mixing concentrated sulfuric acid and concentrated nitric acid to obtain a sulfuric-nitric mixed acid. Resorcinol is then mixed with silica gel and added to the reactor. The sulfuric-nitric mixed acid is added dropwise while cooling with an ice-water bath. The mixture is then subjected to steam distillation, followed by refluxing and dissolving the solid obtained by suction filtration with ethanol. The final product is obtained after cooling, filtration, washing, and drying .
Another method involves dissolving resorcinol in a phosphate buffer at pH 7, followed by the addition of sodium nitrite and hydrogen peroxide. The reaction is initiated by adding a molecular sieve and stirring at room temperature. The product is then extracted with ethyl acetate and purified using column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Nitroresorcinol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as acetic anhydride for esterification or alkyl halides for etherification.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-Amino-1,3-benzenediol
Substitution: Various esters or ethers depending on the substituents used.
Oxidation: Quinones or other oxidized derivatives.
Scientific Research Applications
2-Nitroresorcinol has several applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-nitroresorcinol involves its ability to undergo various chemical transformations due to the presence of both nitro and hydroxyl groups. The nitro group can participate in reduction reactions, while the hydroxyl groups can undergo substitution and oxidation reactions. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Nitroresorcinol vs. 2,6-Dihydroxybenzoic Acid
Key Insight: While both compounds form intramolecular H-bonds, this compound’s nitro group enhances steric and electronic effects, making it an enzyme inhibitor rather than a substrate.
This compound vs. 2-Nitrophenol
This compound vs. 4,6-Dichlororesorcinol
Key Insight: The nitro group in this compound enhances electrophilic substitution reactivity, whereas chlorine in 4,6-dichlororesorcinol promotes halogen bonding.
Comparative Data Tables
Table 1. Enzymatic Parameters for γ-RSD Substrates/Inhibitors
Compound | kcat (s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) |
---|---|---|---|
γ-Resorcylate | 0.44 ± 0.01 | 32 ± 2 | 1.3 × 10⁴ |
2,3-Dihydroxybenzoate | 0.47 ± 0.02 | 111 ± 11 | 4.2 × 10³ |
This compound | N/A (inhibitor) | N/A | Ki<sup>app</sup> = 96 ± 8 μM |
Table 2. Thermodynamic Partitioning Data
Compound | ΔHw→o (kJ/mol) | ΔHw→c (kJ/mol) | log P (Octanol-Water) |
---|---|---|---|
This compound | -15.2 | -21.4 | 1.28 |
2-Nitrophenol | -12.8 | -18.9 | 1.05 |
2,6-Dihydroxybenzoic Acid | -14.7 | -20.1 | 0.94 |
Biological Activity
2-Nitroresorcinol (2-NR) is a nitro-substituted derivative of resorcinol, known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, environmental science, and material sciences, due to its potential therapeutic applications and its role as an inhibitor in enzymatic reactions. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Enzyme Inhibition
This compound has been identified as an effective inhibitor of γ-resorcylate decarboxylase (γ-RSD), an enzyme involved in the decarboxylation of 2,6-dihydroxybenzoate. The binding of 2-NR to the active site of γ-RSD has been elucidated through crystallographic studies, revealing that it interacts with a manganese ion within the enzyme's active site. The inhibition constant () for this interaction provides insights into the efficacy of 2-NR as an enzyme inhibitor .
Photochemical Activity
In photochemical applications, 2-NR has been utilized in drug delivery systems that leverage light activation to enhance therapeutic efficacy. For instance, studies have shown that when combined with nanoparticles and photosensitizers, 2-NR can facilitate the generation of reactive oxygen species (ROS), leading to increased cytotoxicity against cancer cells . This mechanism underscores its potential in photodynamic therapy.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to reduce oxidative stress markers in various biological models, suggesting its potential as a protective agent against oxidative damage .
Hepatoprotective Effects
A study investigating the hepatoprotective properties of compounds synthesized from this compound demonstrated that these derivatives could mitigate liver injury induced by carbon tetrachloride (CCl4). The treatment resulted in reduced levels of liver enzymes (ALT and AST) and improved antioxidant enzyme activity (SOD and CAT) in treated mice compared to untreated controls . This finding highlights the therapeutic potential of 2-NR derivatives in liver protection.
Case Studies
Synthesis and Derivatives
The synthesis of this compound typically involves nitration of resorcinol using mixed acids. This compound serves as a precursor for various derivatives that exhibit anti-inflammatory and analgesic properties. For example, derivatives synthesized from 2-NR have shown promising results in reducing inflammation in animal models .
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing 2-Nitroresorcinol?
- Methodological Answer : Utilize Fourier-transform infrared spectroscopy (FT-IR) to identify nitro (-NO₂) and hydroxyl (-OH) functional groups, referencing peaks at ~1541 cm⁻¹ (C-NO₂ stretching) and ~3400–3100 cm⁻¹ (O-H stretching) . Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR at 80 MHz) confirms aromatic proton environments, with signals at δ 6.37 ppm (doublet, 2H) and δ 7.12 ppm (triplet, 1H) . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) can assess purity, as demonstrated in synthesis protocols using ethyl acetate/hexane gradients .
Q. What key physicochemical properties of this compound are critical for experimental design?
- Methodological Answer : Key properties include:
- Molecular formula : C₆H₅NO₄ (molecular weight: 155.11 g/mol) .
- Melting point : 84°C (pure form), though decomposition occurs at higher temperatures (e.g., 144°C in coordination complexes) .
- Solubility : Hydrophilic due to hydroxyl and nitro groups; dissolves in polar solvents like ethanol and THF .
- Stability : Air-sensitive in coordination complexes; store in inert atmospheres at low temperatures (-25°C) to prevent decomposition .
Advanced Research Questions
Q. How can synthesis protocols for this compound derivatives be optimized to address low yields?
- Methodological Answer :
- Reaction conditions : Control nitration temperature (<20°C) to avoid byproducts during nitric/sulfuric acid treatment .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) to isolate derivatives like 1,3-bis(1,3,6-trioxaheptyl)-2-nitrobenzene, achieving 44% yield .
- Catalysis : Explore Lewis acids (e.g., YbI₂) to stabilize intermediates in heterometallic cluster syntheses .
Q. What analytical approaches resolve contradictions in reported toxicity data for this compound?
- Methodological Answer :
- Comparative assays : Use standardized in vitro models (e.g., Vibrio fischeri bioluminescence inhibition) to replicate toxicity studies, noting EC₅₀ values (e.g., 0.66–1.35 mg/L) .
- Data normalization : Account for variables like pH, solvent carriers, and cell line sensitivity. Cross-validate with computational models (e.g., QSAR) to predict bioactivity .
Q. How can computational modeling predict the reactivity of this compound in coordination chemistry?
- Methodological Answer :
- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) for nitro and hydroxyl groups to predict ligand substitution behavior .
- Molecular docking : Simulate interactions with metal ions (e.g., Yb³⁺) to design stable heterometallic clusters .
Q. Data Contradiction and Reproducibility
Q. Why do reported melting points for this compound complexes vary across studies?
- Methodological Answer : Variations arise from:
- Sample purity : Impurities from incomplete nitration lower observed melting points .
- Crystallization conditions : Slow cooling in ethanol vs. rapid precipitation affects crystal lattice stability .
- Instrument calibration : Validate differential scanning calorimetry (DSC) settings using reference standards .
Q. Toxicity and Safety
Q. What in vitro models are suitable for assessing this compound’s ecotoxicological impact?
- Methodological Answer :
- Microbial assays : Vibrio fischeri bioluminescence inhibition (EC₅₀ = 0.66–1.35 mg/L) .
- Algal toxicity tests : Measure growth inhibition in Chlorella vulgaris under OECD Guidelines .
- Mammalian cell lines : Use HepG2 cells for cytotoxicity screening (MTT assay) with IC₅₀ comparisons to structural analogs .
Q. Key Considerations for Experimental Design
- Reproducibility : Document reaction conditions (e.g., solvent volumes, cooling rates) to match literature protocols .
- Safety : Use fume hoods for nitration steps; handle decomposition-prone complexes under inert atmospheres .
- Data validation : Cross-reference spectroscopic data with NIST Chemistry WebBook entries .
Properties
IUPAC Name |
2-nitrobenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCPKMIJYMHZMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060525 | |
Record name | 1,3-Benzenediol, 2-nitro- | |
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Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange crystalline powder; [Acros Organics MSDS] | |
Record name | 2-Nitroresorcinol | |
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Vapor Pressure |
0.0000227 [mmHg] | |
Record name | 2-Nitroresorcinol | |
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CAS No. |
601-89-8 | |
Record name | 2-Nitroresorcinol | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=601-89-8 | |
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Record name | 2-Nitroresorcinol | |
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Record name | 2-NITRORESORCINOL | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1542 | |
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Record name | 1,3-Benzenediol, 2-nitro- | |
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Record name | 2-nitroresorcinol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.101 | |
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Record name | 2-NITRORESORCINOL | |
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Synthesis routes and methods
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